![molecular formula C7H12N2O B12851509 1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B12851509.png)
1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone is a unique bicyclic compound that features a nitrogen-containing heterocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone typically involves the cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru(II) catalysis for intramolecular cyclopropanation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in the case of its use in antiviral drugs, the compound may inhibit viral proteases, preventing the virus from replicating. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar and is used in the synthesis of antiviral medications like boceprevir and pf-07321332.
3-Azabicyclo[3.1.0]hexane Derivatives: These derivatives are synthesized via palladium-catalyzed cyclopropanation and have applications in medicinal chemistry.
Uniqueness: 1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone stands out due to its specific amino and ethanone functional groups, which confer unique chemical reactivity and biological activity. Its bicyclic structure also provides a rigid framework that can be exploited in drug design and synthesis.
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone |
InChI |
InChI=1S/C7H12N2O/c1-4(10)9-2-5-6(3-9)7(5)8/h5-7H,2-3,8H2,1H3 |
Clé InChI |
ZWEMLGVEDVFPME-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2C(C1)C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


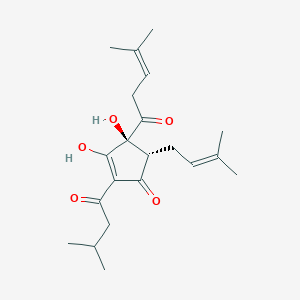
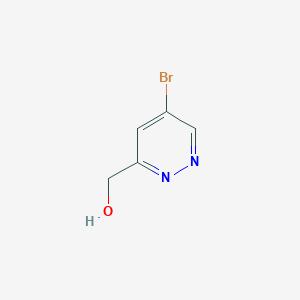

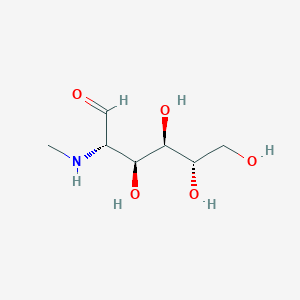


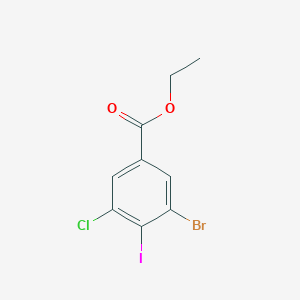
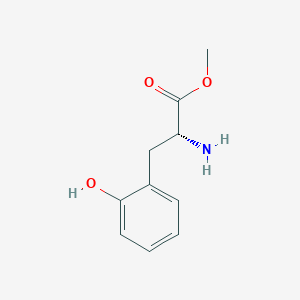



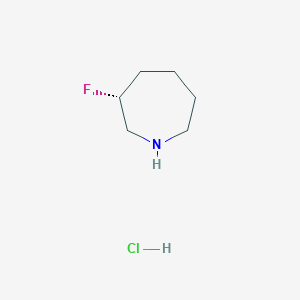
![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
![(E)-5-(8-Oxo-5,6,7,8-tetrahydropyrrolo[2,3-c]azepin-4(1H)-ylidene)imidazolidine-2,4-dione](/img/structure/B12851508.png)
